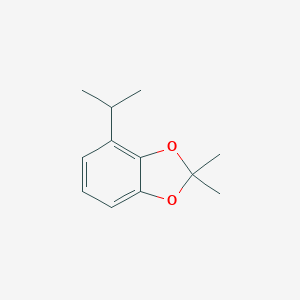

2,2-二甲基-4-异丙基-1,3-苯并二氧杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

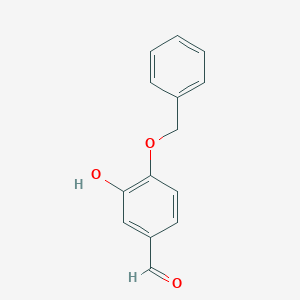

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is a chemical compound with potential relevance in various scientific fields. Due to the specificity of the compound's name, direct research might be limited, but insights can be drawn from related compounds and their chemical behaviors.

Synthesis Analysis

The synthesis of related benzodioxole compounds often involves reactions under specific conditions that can influence the yield and purity of the product. For instance, the reaction of catechol with 2,4-dimethyl-2,3-pentadiene in a mass spectrometric synthesis setup proved the structure of a similar product, 2,2-diisopropyl-1,3-benzodioxole, highlighting the importance of precise reaction conditions and analytical techniques in synthesizing and confirming the structure of benzodioxole derivatives (Podda et al., 1983).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, NMR, and DFT calculations. Studies on similar molecules, such as antipyrine-like derivatives, provide insights into intermolecular interactions, crystal packing, and the role of hydrogen bonding and π-interactions in stabilizing molecular structures (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of benzodioxole derivatives can vary significantly based on their substitution patterns. For example, electrosynthesis of poly(2,2-dimethyl-1,3-benzodioxole) demonstrates how the polymerization of benzodioxole compounds can be achieved, offering insights into their reactivity and the potential for conducting polymers (Jing-kun, 2008).

Physical Properties Analysis

The physical properties of benzodioxole derivatives, such as solubility, melting point, and crystallinity, can be crucial for their application in various fields. While specific data on 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole is not readily available, the study of related compounds provides a basis for understanding how structural variations can influence these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding the compound's behavior in chemical reactions. The synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals show how modifications in the benzodioxole structure can lead to different reactivity patterns, illustrating the compound's potential versatility in organic synthesis (Alberola et al., 2010).

科学研究应用

导电聚合物的电合成

Xu Jing-kun (2008) 证明了 2,2-二甲基-1,3-苯并二氧杂环在三氟化硼二乙醚中的电聚合,产生了新型导电聚合物聚(2,2-二甲基-1,3-苯并二氧杂环),其电导率为 0.23 S cm^-1。这一发展表明在导电材料和电子领域具有潜在应用 Xu Jing-kun.

杀虫剂合成

Sumantri (2005) 探索了作为杀虫剂的 5-乙基氨甲酰基-2,2-二甲基-1,3-苯并二氧杂环的合成,突出了创造低毒性杀虫剂的潜力。苯并二氧杂环部分的天然抗氧化活性和作为杀虫剂增效剂的功能是这项研究的关键,为开发更安全的杀虫剂提供了有希望的方法 Sumantri.

抗自由基和抗爆震性能

V. B. Vol'eva 等人(2013)研究了包括 2,2-二甲基-1,3-二氧杂环在内的二氧杂环衍生物的抗自由基活性。该研究提供了对这些化合物在燃料中的抗爆震作用的见解,这对于提高燃料效率和减少排放至关重要 V. B. Vol'eva 等.

糖苷酶抑制

A. Baran、A. Günel 和 M. Balcı (2008) 关于从 2,2-二甲基-3a,7a-二氢-1,3-苯并二氧杂环合成双环[2.2.2]辛烷-2,3,5,6,7,8-己醇(双同位肌醇)的研究展示了其作为糖苷酶抑制剂的应用。这指出了在管理与酶功能障碍相关的疾病中潜在的治疗应用 A. Baran, A. Günel, M. Balcı.

牙科材料创新

Suqing Shi 和 J. Nie (2007) 利用天然成分 1,3-苯并二氧杂环作为牙科树脂复合材料的共引发剂,旨在取代传统的胺。这种创新方法可以带来性能改进且毒性降低的牙科材料 Suqing Shi, J. Nie.

安全和危害

属性

IUPAC Name |

2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJXCHGRUOYCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173933 |

Source

|

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201166-22-5 |

Source

|

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)